molecular formula C14H12N2O4 B5514357 (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)PROP-2-ENAMIDE

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)PROP-2-ENAMIDE

Cat. No.: B5514357
M. Wt: 272.26 g/mol
InChI Key: ZDLXZTOXDLFNLO-HWKANZROSA-N
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Description

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)PROP-2-ENAMIDE is a synthetic organic compound that features a benzodioxole and an oxazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Oxazole Moiety: This involves the cyclization of appropriate precursors such as α-haloketones with nitriles.

    Coupling Reaction: The final step involves coupling the benzodioxole and oxazole moieties through a condensation reaction, often using reagents like acetic anhydride or other dehydrating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the oxazole ring or the double bond in the propenamide chain.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Signal Transduction: Could be studied for its effects on cellular signaling pathways.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Could be investigated for its therapeutic effects in various diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Manufacturing: Applications in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)PROP-2-ENAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Lacks the oxazole moiety.

    (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2-OXAZOL-3-YL)PROP-2-ENAMIDE: Similar structure but with a different substitution pattern on the oxazole ring.

Uniqueness

The presence of both benzodioxole and oxazole moieties in (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(5-METHYL-1,2-OXAZOL-3-YL)PROP-2-ENAMIDE may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-6-13(16-20-9)15-14(17)5-3-10-2-4-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,16,17)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLXZTOXDLFNLO-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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